4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine
CAS No.: 175204-55-4
Cat. No.: VC20919403
Molecular Formula: C7H12N4S
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175204-55-4 |
|---|---|
| Molecular Formula | C7H12N4S |
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) |
| Standard InChI Key | ZXQDMBNITJVBLW-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=NC(=N1)SC)N |
| Canonical SMILES | CC(C)C1=NC(=NC(=N1)SC)N |
Introduction
Chemical Properties and Structure
Molecular Information
The key molecular characteristics of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine are summarized in the following table:
Structural Characteristics
The compound features a 1,3,5-triazine heterocyclic ring with three nitrogen atoms at positions 1, 3, and 5. The substitution pattern includes:
-
An isopropyl group at position 4 of the triazine ring
-
A methylthio (methylsulfanyl) group at position 6
-
An amino group at position 2
This particular arrangement of functional groups contributes to the compound's distinct chemical behavior and potential biological interactions. The triazine core provides a planar structure with specific electron distribution patterns that influence reactivity and binding properties .
Physical Properties
Based on available data and comparable triazine compounds, 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine exhibits the following physical properties:
Synthesis Methods
Reaction Influencing Factors
Several factors influence the synthesis of triazine derivatives like 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine:
-
pH levels: Affect the nucleophilicity of reagents and the reactivity of intermediate compounds
-
Temperature conditions: Critical for controlling regioselectivity in substitution reactions
-
Solvent polarity: Influences reaction rates and product distribution
-
Catalysts: May be employed to enhance yields and selectivity
Research on related compounds, such as the synthesis of 4-Chloro-N-ethyl-N-isopropyl-6-morpholino-1,3,5-triazin-2-amine, provides methodological insights that could potentially be applied to the synthesis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine .
Analytical Characterization
Spectroscopic Methods
Several analytical techniques are employed for the characterization and structural confirmation of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural information:
-
¹H NMR would reveal characteristic signals for:
-
Isopropyl group (typically a doublet for methyl protons and a septet for the methine proton)
-
Methylthio group (singlet for methyl protons)
-
Amino group (broad singlet for NH₂ protons)
-
-
¹³C NMR would display signals corresponding to:
-
Triazine ring carbons (typically in the 160-170 ppm range)
-
Isopropyl carbon atoms
-
Methylthio carbon
-
Infrared (IR) Spectroscopy
IR spectroscopy is valuable for identifying functional groups present in the molecule:
-
N-H stretching vibrations from the amino group (typically 3300-3500 cm⁻¹)
-
C=N stretching vibrations characteristic of the triazine ring (approximately 1500-1600 cm⁻¹)
-
C-S stretching from the methylthio group
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns:
-
Molecular ion peak at m/z 184 (corresponding to the molecular weight)
-
Characteristic fragmentation patterns including loss of methyl, isopropyl, or methylthio groups
-
Electron ionization techniques can provide detailed structural information
Chromatographic Analysis
Chromatographic techniques are essential for purity assessment and isolation:
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification
-
Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
-
Gas Chromatography (GC) potentially coupled with mass spectrometry for detailed analysis
These methods allow researchers to confirm the identity and purity of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine before proceeding with further studies or applications.
Biological Activities and Applications
Metabolic Disorder Treatment
Some triazine compounds have shown properties that may be beneficial for treating metabolic disorders due to their influence on cellular pathways involved in metabolism regulation. The specific substitution pattern of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine might contribute to potential activity in this area.
Comparison with Related Triazine Compounds
Several structurally similar triazine compounds provide insights into the potential properties of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine:
Aziprotryne
Aziprotryne (4-Azido-N-(1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine) contains an azido group instead of the isopropyl group found in 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine but maintains the same methylthio group at position 6 .
The structural similarities between these compounds suggest that 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine may share some biological properties with these established agents, though specific studies are necessary to confirm its biological activity profile.
Research Developments and Future Directions
Current Research Trends
Recent research on triazine derivatives has focused on:
-
Development of novel 2,4,6-trisubstituted triazines as potential phosphoinositide 3-kinase inhibitors
-
Investigation of structure-activity relationships to optimize biological activity
-
Exploration of synthetic methodologies to improve yields and selectivity
-
Characterization of binding interactions with biological targets
While specific studies on 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine remain limited, research on related compounds provides valuable insights into its potential properties and applications.
Future Research Opportunities
Several promising research directions for 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine include:
-
Detailed investigation of its biological activity profile, particularly regarding metabolic pathways and anticancer properties
-
Development of optimized synthetic routes with improved yields and environmental sustainability
-
Structure-activity relationship studies comparing its activity to similar triazine derivatives
-
Exploration of potential applications in agricultural science or materials chemistry
-
Computational studies to predict binding interactions with potential biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume